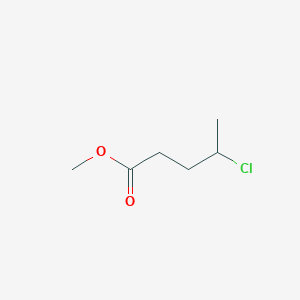

Methyl 4-chloropentanoate

Beschreibung

Significance of α- and β-Haloesters in Advanced Organic Synthesis

Haloesters, particularly α- and β-haloesters, are valuable building blocks in organic synthesis due to the versatile reactivity of the halogen atom.

α-Haloesters:

The presence of a halogen at the α-position to a carbonyl group makes these compounds excellent precursors for a variety of chemical transformations. They are of significant interest in medicinal chemistry and material science. nih.gov The halogen atom can be readily displaced by nucleophiles or transformed using transition metal-catalyzed reactions, allowing for the introduction of diverse functional groups. nih.gov

Key reactions involving α-haloesters include:

Reformatsky Reaction: This reaction utilizes an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of zinc to form β-hydroxy esters. numberanalytics.comnumberanalytics.comiitk.ac.intestbook.com This carbon-carbon bond-forming reaction is highly effective for synthesizing complex molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.comnumberanalytics.com The reaction's ability to create ester enolates in the presence of enolizable aldehydes or ketones makes it suitable for intramolecular aldol (B89426) reactions. testbook.com

Blaise Reaction: This reaction involves the zinc-mediated reaction of nitriles with α-haloesters to produce β-enamino esters or β-keto esters, depending on the workup conditions. organic-chemistry.org

Darzens Reaction: Aldol reactions with super silyl (B83357) haloacetates can produce β-hydroxy-α-haloacetates, which can then undergo sequential Darzens reactions to yield cis-glycidic esters. nih.gov

β-Keto Esters:

β-Keto esters are widely used in organic synthesis for preparing a range of β-alkylated ketones, esters, and carboxylic acids through processes like alkylation, hydrolysis, and decarboxylation. nih.gov Palladium-catalyzed reactions of their allylic esters have further expanded their utility. nih.gov

Overview of Key Research Trajectories and Academic Contributions for Methyl 4-chloropentanoate

Research involving this compound has primarily focused on its role as an intermediate in the synthesis of more complex molecules.

One notable area of research involves the stereochemical analysis of enzymes. In studies of vinylpyruvate hydratases (VPH) from Pseudomonas putida and Leptothrix cholodnii, the 5-chloro derivative of 2-hydroxy-2,4-pentadienoate was used. This led to the formation of (3S,5R)-3,5-[di-D]-2-keto-4R-hydroxy-5-chloropentanoate, demonstrating the stereospecificity of the enzymatic reaction. researchgate.net

Additionally, research into conformationally rigid analogues of γ-aminobutyric acid (GABA) aminotransferase inactivators has utilized halogenated pentanoic acid derivatives. While not a direct study of this compound, this research highlights the importance of halo-pentanoic acid structures in medicinal chemistry research. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-chloropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNCLQCIKXIBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Chloropentanoate and Its Stereoisomers

Established Synthetic Routes to Methyl 4-chloropentanoate

Esterification Pathways from 4-chloropentanoic Acid Precursors

A direct and common method for the preparation of this compound is the esterification of 4-chloropentanoic acid. The Fischer-Speier esterification is a widely employed technique for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), to drive the equilibrium towards the formation of the ester and water. rsc.orgausetute.com.au Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts. uni-regensburg.de The reaction can also be facilitated by generating the acid catalyst in situ, for example, by reacting acetyl chloride with the alcohol. rsc.org

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with methanol to form the ester. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acid chloride, which is then subjected to alcoholysis. thieme-connect.com

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Reference |

| 5-chloropentanoic acid | Ethanol | H₂SO₄ or TsOH | Reflux (78–80°C), 6–12 hours | uni-regensburg.de |

| Lauric acid | Ethanol | Acetyl Chloride (in situ HCl) | Gentle reflux (~120°C), 1 hour | rsc.org |

| General Carboxylic Acid | Methanol/Ethanol | SOCl₂ (for in situ HCl) | Not specified | thieme-connect.com |

Chlorination Strategies in the Synthesis of this compound Analogues

The introduction of a chlorine atom at the C4 position of a pentanoate chain can be achieved through several chlorination strategies. One potential route is the direct radical chlorination of methyl pentanoate. researchgate.net This method, often initiated by UV light, can lack regioselectivity, leading to a mixture of chlorinated isomers. researchgate.net

A more controlled approach involves the chlorination of a precursor molecule where the desired position is activated. For instance, the chlorination of γ-valerolactone, a cyclic ester, can be a viable pathway. The ring-opening and subsequent esterification of the resulting chlorinated acid or acid chloride would yield this compound. A similar process has been described for the synthesis of methyl 4-chlorobutyrate from γ-butyrolactone, using reagents like thionyl chloride with a zinc chloride catalyst, followed by the addition of methanol. nih.gov

The synthesis of related chloro-esters has also been achieved through the chlorination of suitable precursors. For example, 2-amino-4-oxo-5-chloropentanoate can be synthesized by the chlorination of appropriate amino acid precursors. mdpi.com Regioselective chlorination of more complex molecules has been demonstrated using reagents like sulfuryl chloride. acs.org

Hydrogenation and Electrochemical Methods in Related Methyl Chloropentanoate Syntheses

Catalytic hydrogenation is a key method for the synthesis of saturated compounds from their unsaturated counterparts. This compound can be prepared by the hydrogenation of a suitable unsaturated precursor, such as methyl 4-chloropentenoate. researchgate.net The hydrogenation of the carbon-carbon double bond is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. researchgate.netacs.org This reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond. acs.org

The hydrogenation of related compounds, such as levulinate esters (which contain a γ-carbonyl group), to produce pentanoates has been described in the patent literature. This process often employs a bifunctional catalyst that has both a hydrogenating metal component and an acidic function, and is conducted at elevated temperature and pressure. acs.org

Electrochemical methods have also been mentioned as a potential route for the synthesis of this compound. One source suggests its preparation via the electrochemical oxidation of methyl 4-aminobenzoate, although detailed methodology is not provided. biosynth.com

Development of Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of halogenated organic compounds, including this compound and its derivatives. These novel approaches often rely on catalytic systems that offer higher selectivity and milder reaction conditions.

Catalytic Systems for this compound Production

Modern catalytic systems are being explored to overcome the limitations of traditional synthetic methods. For instance, photocatalysis offers a promising avenue for the selective halogenation of aliphatic C-H bonds. mdpi.com Visible-light-induced photocatalysis, using catalysts such as Ru(bpy)₃Cl₂, can facilitate the chlorination of tertiary C-H bonds under mild conditions. mdpi.com

Another innovative approach is the photocatalyzed alkoxycarbonylation of alkenes, which can lead to the formation of β-chloro esters. researchgate.net This method utilizes a photoredox catalyst to generate alkoxycarbonyl radicals that add to olefins. researchgate.net

Table 2: Examples of Novel Catalytic Systems for Related Transformations

| Reaction Type | Catalyst System | Key Features | Reference |

| Photocatalytic C-H Chlorination | Ru(bpy)₃Cl₂ / Azidoiodane / LiCl | Selective for tertiary C-H bonds, visible light | mdpi.com |

| Photocatalyzed Alkoxycarbonylation | Ru(bpy)₃Cl₂ / Alkyloxalyl chlorides | Forms β-chloro esters from olefins | researchgate.net |

| Decarboxylative Chlorination | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NCS | From aliphatic carboxylic acids, visible light | uni-regensburg.de |

Transition metals such as ruthenium, copper, and iron are at the forefront of developing new catalytic transformations for the synthesis of complex molecules. While direct application to this compound is not extensively documented, related reactions highlight the potential of these catalysts.

Ruthenium-based catalysts have shown efficacy in the oxidation of aliphatic ethers to esters and in the hydroxylation of unactivated C-H bonds. researchgate.netacs.org Ruthenium complexes can also catalyze hydrogen transfer reactions and α-olefination of nitriles. diva-portal.orgacs.org

Copper-catalyzed reactions have been developed for the synthesis of esters and carboxylic acids from alkyl iodides via carbonylative cross-coupling. thieme-connect.com Copper catalysts are also employed in decarboxylative functionalizations of carboxylic acids. acs.orgnih.gov

Iron-catalyzed reactions are gaining prominence due to the low cost and low toxicity of iron. Iron complexes have been used for the selective reduction of esters to alcohols and for C-H activation reactions. acs.orgrsc.org Iron(III) chloride has been used to catalyze the chlorination of activated arenes with N-chlorosuccinimide. acs.org

These advanced catalytic methods, particularly those involving C-H activation and functionalization, represent a promising frontier for the future synthesis of this compound and its derivatives with improved efficiency and sustainability.

Biocatalytic Pathways for Chiral Methyl Chloropentanoate Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of biocatalytic methods for producing chiral molecules. nih.govcore.ac.uk These enzymatic processes offer high enantioselectivity and operate under mild conditions, avoiding issues like racemization and isomerization often encountered in traditional chemical synthesis. core.ac.uk

While direct biocatalytic routes to this compound are not extensively detailed in the provided search results, the synthesis of structurally related chiral haloesters and other valuable chiral building blocks through biocatalysis is well-documented. For instance, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester using Geotrichum candidum SC 5469 cells has been demonstrated with high yield (95%) and enantiomeric excess (96%). mdpi.com This highlights the potential of microorganisms and their enzymes for the stereoselective synthesis of halogenated esters.

The synthesis of chiral intermediates often involves enzymes like lipases, esterases, and dehydrogenases. core.ac.ukunimi.it Lipases, for example, have been used in the stereoselective hydrolysis of racemic 3-acetylthio-2-methylpropanoic acid esters to yield the (S)-enantiomer with high enantiomeric excess. unimi.it Similarly, dehydrogenases have been employed for the enzymatic reductive amination of keto acids to produce chiral amino acids with excellent yields and enantiomeric purity. core.ac.uk

The development of robust and efficient biocatalysts is a key challenge. nih.gov Modern techniques like genome mining and protein engineering are being used to discover and optimize enzymes with desired properties for industrial applications. nih.gov

Table 1: Examples of Biocatalytic Synthesis of Chiral Intermediates

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 4-chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95 | 96 | mdpi.com |

| Keto-methyl ester 49 | Pichia methanolica SC 13825 (recombinant) | (S)-hydroxy methyl ester 47 | 98 | 99 | mdpi.com |

| Ketone (S)-2 | Rhodococcus erythropolis SC 13845 | (1S,2R)-3-alcohol | 95 | 99.4 | core.ac.uk |

This table is interactive. You can sort the columns by clicking on the headers.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. acs.orgmdpi.com These principles are increasingly being applied to the synthesis of industrial chemicals like this compound.

One of the key principles of green chemistry is the reduction or elimination of solvents. acs.org Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. rsc.orgkoreascience.kr

A patented method describes a continuous flow synthesis of 4-chloro methyl acetoacetate, a related compound, under solvent-free conditions. google.com This process involves the reaction of ketene (B1206846) dimer with liquid chlorine in a micro-passage reaction module, followed by esterification with methanol. google.com The use of microreactors can enhance mixing and heat transfer, leading to improved yields and safety.

The synthesis of various organic compounds, such as 1,2,4,5-tetrasubstituted imidazoles, has been successfully achieved under solvent-free conditions, often with microwave assistance to accelerate the reaction. rsc.orgkoreascience.kr

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. greenchemistry-toolkit.orgpro-metrics.org Biomass, including carbohydrates, lignin, and plant oils, is a promising alternative to petroleum for the production of chemicals. greenchemistry-toolkit.orgnrel.govresearchgate.net

Levulinic acid, which can be derived from the acid-catalyzed hydrolysis of carbohydrates like cellulose, is a versatile platform chemical. nrel.gov While a direct pathway from levulinic acid to this compound is not explicitly detailed in the search results, the structural similarity suggests its potential as a renewable starting material.

The conversion of biomass into valuable chemicals is an active area of research, with a focus on developing efficient catalytic and biocatalytic processes. researchgate.net

Process Intensification and Scale-Up Considerations for this compound Manufacturing

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. ntnu.no This can be achieved through the use of novel reactors, such as microreactors and centrifugal contactors, and the integration of reaction and separation steps. ntnu.no

For the production of this compound, continuous flow processes, like the one described for 4-chloro methyl acetoacetate, offer significant advantages over traditional batch processes in terms of scalability, safety, and consistency. google.com The use of microreactors can be particularly beneficial for highly exothermic reactions, as they provide excellent heat and mass transfer. google.com

Scaling up a chemical process from the laboratory to an industrial scale presents numerous challenges, including maintaining reaction performance, ensuring safety, and managing costs. For instance, in the continuous production of biodiesel, a process analogous to ester production, enhancing mass transfer through technologies like centrifugal contactors allows for the use of near-stoichiometric amounts of reactants, minimizing waste and simplifying purification. ntnu.no

The successful scale-up of this compound manufacturing will require careful consideration of reaction kinetics, thermodynamics, fluid dynamics, and process control.

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Chloropentanoate

Nucleophilic Substitution Reactions of the Chloropentanoate Moiety

The chlorine atom attached to the fourth carbon of the pentanoate chain is a leaving group, making this position an electrophilic center for nucleophilic attack. These reactions typically proceed via SN1 or SN2 mechanisms, with the specific pathway influenced by the nucleophile, solvent, and reaction conditions. Given that the chlorine is on a secondary carbon, both pathways are possible, though SN2 is common with strong nucleophiles.

One of the significant reactions of Methyl 4-chloropentanoate derivatives is intramolecular cyclization to form lactones, which are cyclic esters. This process typically involves a two-step sequence. First, the chlorine atom is replaced by a hydroxyl group via nucleophilic substitution, forming a methyl 4-hydroxypentanoate (B1260314) intermediate. This hydroxy ester can then undergo an intramolecular transesterification reaction, often catalyzed by acid or base, to form a stable five-membered ring.

The mechanism involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, which then collapses, expelling a molecule of methanol (B129727) and resulting in the formation of γ-valerolactone. youtube.com The stability of the resulting five- or six-membered ring is a primary thermodynamic driving force for this type of reaction. organic-chemistry.org

Mechanism: Lactone Formation from a γ-Hydroxy Ester

| Step | Description |

| 1. Protonation (Acid-Catalyzed) | The carbonyl oxygen of the ester is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The oxygen atom of the C4-hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. |

| 3. Ring Closure | A five-membered ring is formed, creating a tetrahedral intermediate. |

| 4. Proton Transfer | A proton is transferred from the attacking hydroxyl group to the methoxy (B1213986) group, making it a better leaving group (methanol). |

| 5. Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. |

| 6. Deprotonation | The protonated carbonyl of the lactone is deprotonated by a base (e.g., water), regenerating the acid catalyst and yielding the final γ-lactone product. |

The chloride at the C4 position can be displaced by a wide range of external nucleophiles in intermolecular SN2 reactions. libretexts.org These reactions are fundamental for introducing new functional groups into the molecule. The rate of these bimolecular reactions depends on the concentration of both the substrate (this compound) and the incoming nucleophile. libretexts.org

The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon. As the new bond forms, the carbon-chlorine bond breaks.

Examples of Intermolecular Nucleophilic Substitution

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Methyl 4-hydroxypentanoate |

| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) (NaOCH₃) | Methyl 4-methoxypentanoate |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Methyl 4-cyanopentanoate |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Methyl 4-azidopentanoate |

| Amine (RNH₂) | Ammonia (B1221849) (NH₃) | Methyl 4-aminopentanoate |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Methyl 4-(phenylthio)pentanoate |

When the starting material is a single enantiomer of this compound, the stereochemistry of the C4 carbon becomes a critical aspect of its reactions. For transformations proceeding through an SN2 mechanism, the reaction occurs with an inversion of configuration at the stereocenter. researchgate.net This predictable stereochemical outcome is a cornerstone of asymmetric synthesis.

For example, if (R)-Methyl 4-chloropentanoate reacts with sodium azide (a strong nucleophile that favors the SN2 pathway), the product will be (S)-Methyl 4-azidopentanoate. This stereospecificity allows for the controlled synthesis of chiral molecules, which is particularly important in the pharmaceutical industry where the biological activity of a molecule can be dependent on its stereochemistry. In contrast, reactions that have SN1 character would lead to racemization, producing a mixture of both R and S enantiomers. researchgate.net

Reactions Involving the Ester Functional Group of this compound

The methyl ester functional group is a carboxylic acid derivative and undergoes nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then expels the methoxide (–OCH₃) leaving group to yield a new carbonyl compound. libretexts.org Esters are generally less reactive than acid chlorides or anhydrides but more reactive than amides. libretexts.org

Key reactions of the ester group include:

Saponification (Base-Promoted Hydrolysis) : This is the reaction of the ester with a strong base, such as aqueous sodium hydroxide, to produce the carboxylate salt (sodium 4-chloropentanoate) and methanol. libretexts.orgpressbooks.pub The reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and unreactive towards nucleophilic attack. libretexts.org

Transesterification : In the presence of an acid or base catalyst, reaction with an alcohol (R'OH) replaces the methyl group of the ester with a different alkyl group (R'), forming a new ester. This is an equilibrium process. pressbooks.pub

Aminolysis : Reaction with ammonia or a primary or secondary amine yields a 4-chloropentanamide. This reaction is typically slower than hydrolysis and often requires heating. libretexts.org

Reduction : Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. In the case of this compound, this would yield 4-chloro-1-pentanol. Using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C), can allow for the isolation of the intermediate aldehyde, 4-chloropentanal. libretexts.org

Reaction with Grignard Reagents : Esters react with two equivalents of a Grignard reagent (R'MgX) to form tertiary alcohols. libretexts.org The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. libretexts.org

Reactivity of the Carbonyl Center in this compound

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. ksu.edu.sa This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. ksu.edu.salibretexts.org While the typical reaction for esters is nucleophilic acyl substitution, the carbonyl group's electrophilicity is the key to initiating these transformations. The reactivity of the carbonyl carbon is influenced by both steric and electronic factors. In esters, the lone pair of electrons on the adjacent oxygen atom can be delocalized through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to that in aldehydes or ketones. ksu.edu.sa

This compound is a known intermediate in reductive amination processes. biosynth.com Reductive amination is one of the most important methods for synthesizing amines. mdpi.com The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org

While the ester itself does not directly participate in imine formation, its derivatives do. For instance, this compound can be reduced to the corresponding aldehyde, 4-chloropentanal, using a reagent like DIBAL-H. This aldehyde can then be used in a direct reductive amination reaction.

Illustrative Reductive Amination Pathway

| Step | Reactants | Reducing Agent | Product |

| 1. Imine Formation | 4-chloropentanal + Primary Amine (R-NH₂) | (Catalytic Acid) | N-alkyl-4-chloropentanimine |

| 2. Reduction | N-alkyl-4-chloropentanimine | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | N-alkyl-4-chloropentan-1-amine |

This two-step sequence is often performed in a single pot. Modern methods for reductive amination also include catalytic hydrogenation over metals like palladium or nickel, as well as biocatalytic approaches using enzymes such as amine dehydrogenases (AmDHs). organic-chemistry.orgnih.gov These enzymatic methods offer high stereoselectivity and operate under mild conditions, representing a green chemistry approach to amine synthesis. nih.govnih.gov

Aldol (B89426) and Imino-Aldol Reactions with this compound Analogues

The classical aldol reaction involves the nucleophilic addition of an enol or enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound. wikipedia.orglibretexts.org For an ester like this compound, the acidity of the α-protons (at C2) is insufficient for easy enolate formation under typical aldol conditions, and the key structural feature—the chlorine atom—is at the γ-position (C4), too distant to electronically influence the α-protons for this purpose.

However, analogues of halogenated esters, particularly α-halo esters, are well-known to participate in related carbon-carbon bond-forming reactions such as the Reformatsky reaction. chemistnotes.com This reaction utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and zinc metal to produce a β-hydroxy ester. chemistnotes.comadichemistry.com The key step is the oxidative addition of zinc into the carbon-halogen bond to form an organozinc reagent known as a Reformatsky enolate. wikipedia.orglibretexts.org These organozinc reagents are less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester group of other molecules. wikipedia.orgnrochemistry.com

The imino-aldol reaction (or aza-aldol reaction) is a related process where the electrophile is an imine or iminium ion instead of a carbonyl compound. masterorganicchemistry.com This reaction is a powerful tool for synthesizing β-amino carbonyl compounds and their derivatives. msu.edu The reaction of an enolate with an imine can be catalyzed by various species to achieve high stereoselectivity. msu.edunih.gov While specific examples involving analogues of this compound are not prominent in the literature, the general mechanism involves the nucleophilic attack of an enol or enolate on the electrophilic imine carbon. masterorganicchemistry.com

Advanced Mechanistic Investigations of this compound Reactions

Understanding the detailed pathways of reactions involving this compound requires investigation into the transient species that are formed, including reaction intermediates and transition states, as well as the energetic factors that control the reaction rate and equilibrium.

Elucidation of Reaction Intermediates and Transition States

The transformations of this compound are primarily centered on two reactive sites: the electrophilic carbon of the ester group and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution.

Key reactions for this molecule include nucleophilic substitution (SN2) at the C4 position and intramolecular cyclization.

Nucleophilic Substitution (SN2): In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This process does not involve a true reaction intermediate. Instead, it proceeds through a high-energy transition state . ucsb.edu For the reaction of this compound with a nucleophile (e.g., hydroxide, cyanide), the transition state would feature a pentacoordinate carbon atom at the C4 position, with the nucleophile and the leaving chloride ion positioned approximately 180° apart in a trigonal bipyramidal geometry. ucsb.edustanford.edu Computational chemistry methods, such as density functional theory (DFT), are often used to calculate the structure and energy of such transition states. chemrxiv.orgcomputationalscience.org

Intramolecular Cyclization (Lactonization): this compound can undergo intramolecular cyclization to form γ-valerolactone, a stable five-membered ring. This reaction can be viewed as an intramolecular SN2 reaction where the oxygen atom of the ester carbonyl group acts as the internal nucleophile. The process is typically facilitated by first converting the methyl ester to a carboxylate under basic conditions, which is a much stronger nucleophile. The subsequent attack of the carboxylate oxygen on the C4 carbon displaces the chloride ion. The transition state for this ring-closing step would involve a strained, cyclic arrangement of atoms as the new carbon-oxygen bond is formed and the carbon-chlorine bond is broken.

The table below summarizes the characteristics of transition states in these key reactions.

| Reaction Type | Reactant(s) | Key Feature of Transition State | Geometry at C4 | Intermediates |

| SN2 Substitution | This compound + Nucleophile | Pentacoordinate Carbon | Trigonal bipyramidal | None (concerted) |

| Intramolecular Cyclization | 4-chloropentanoate ion | Cyclic structure with partial C-O and C-Cl bonds | Distorted tetrahedral | None (concerted) |

Kinetic and Thermodynamic Aspects of this compound Transformations

The rate (kinetics) and extent (thermodynamics) of reactions involving this compound are critical for their practical application. A primary and well-studied transformation for esters is hydrolysis.

Ester Hydrolysis: The hydrolysis of this compound can be catalyzed by either acid or base and results in the formation of 4-chloropentanoic acid and methanol. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible process. libretexts.org The reaction rate is dependent on the concentration of both the ester and the acid catalyst. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. libretexts.org The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org

The table below presents representative kinetic data for the acid-catalyzed hydrolysis of analogous esters, illustrating the effect of chloro-substitution.

| Ester | Relative Rate Constant (krel) |

| Methyl acetate | 1.00 |

| Methyl chloroacetate | 0.73 |

| Methyl dichloroacetate | 0.29 |

| Methyl trichloroacetate | 0.08 |

Data is generalized from trends observed for acid-catalyzed hydrolysis of substituted esters. The retarding effect shown is due to the destabilization of the protonated intermediate by the inductive effect of chlorine atoms on the acyl side. researchgate.net

Thermodynamically, the hydrolysis of esters is generally a favorable process, with a negative Gibbs free energy change (ΔG < 0), driven by the formation of the stable carboxylic acid and alcohol products. The reaction is typically exothermic (negative enthalpy change, ΔH < 0).

Applications of Methyl 4 Chloropentanoate As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

The presence of two distinct reactive sites in methyl 4-chloropentanoate—the electrophilic carbon of the ester and the carbon atom bearing the chlorine—renders it a highly useful building block for constructing intricate organic molecules. Chemists can selectively target one functional group while preserving the other for subsequent reactions, or utilize both in a single synthetic operation to create cyclic structures.

This compound serves as a valuable precursor for the synthesis of pyridine (B92270) and piperidine (B6355638) rings, which are core structures in many pharmaceuticals and biologically active compounds. biosynth.com The synthesis of piperidine derivatives can be achieved through intramolecular cyclization. This process typically involves the substitution of the chlorine atom with a nitrogen nucleophile, such as a primary amine, to form a secondary amino ester. Subsequent base- or acid-catalyzed intramolecular amidation leads to the formation of a substituted piperidinone, which can be further reduced to the corresponding piperidine.

| Reaction Type | Description | Potential Products |

| Intramolecular Amination/Amidation | Substitution of the chloro group with an amine, followed by intramolecular cyclization of the resulting amino ester. | Substituted piperidinones, Piperidines |

| Reductive Amination Intermediate | The compound can act as an intermediate in the reductive amination of ketones. biosynth.com | Piperidine derivatives |

The synthesis of pyridines, which are aromatic heterocycles, requires the construction of a dihydropyridine (B1217469) intermediate followed by oxidation. wikipedia.org While direct conversion is less common, this compound can be chemically modified to generate fragments suitable for established pyridine syntheses, such as the Hantzsch synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.net This would involve transforming the chloropentanoate backbone into a 1,5-dicarbonyl compound or a related synthon that can condense with an aldehyde and ammonia (B1221849) to form the dihydropyridine ring.

The reactivity of this compound also lends itself to the synthesis of carbamates and other functionalized molecules. biosynth.com Carbamates, which are esters of carbamic acid, are important functional groups in pharmaceuticals and agrochemicals. The synthesis of carbamates from this compound can be envisioned through a multi-step sequence. First, the chloro group can be displaced by a nucleophile, such as an azide (B81097), which is then reduced to an amine. The resulting amino ester can then be reacted with a variety of reagents, such as phosgene (B1210022) derivatives or chloroformates, to install the carbamate (B1207046) functionality. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo a Curtius rearrangement to form an isocyanate, a direct precursor to carbamates upon reaction with an alcohol.

| Functional Group Transformation | Reagents | Intermediate Product | Final Product |

| Chloro to Amine | 1. Sodium Azide 2. H₂, Pd/C | Methyl 4-aminopentanoate | Carbamate |

| Ester to Isocyanate (via Curtius Rearrangement) | 1. NaOH (hydrolysis) 2. SOCl₂ 3. NaN₃ 4. Heat | 4-chloropentanoyl azide | Isocyanate |

Beyond pyridines and piperidines, the bifunctional nature of this compound makes it a suitable building block for a broader range of heterocyclic systems. iars.infomdpi.com By choosing appropriate nucleophiles and reaction conditions, a variety of ring sizes and heteroatoms can be incorporated. For instance, reaction with a thiol nucleophile could lead to the formation of sulfur-containing heterocycles, such as tetrahydrothiophenes, through intramolecular cyclization. Similarly, reaction with oxygen nucleophiles could yield tetrahydrofuran (B95107) derivatives. The ability to construct diverse heterocyclic scaffolds underscores the utility of this compound as a versatile synthetic intermediate.

Contributions to Natural Product Synthesis and Analogues

Natural products often feature complex architectures that include heterocyclic and stereochemically rich fragments. While direct application of this compound in the total synthesis of a specific natural product is not widely documented, its potential as a building block for constructing key fragments of natural product analogues is significant. Many alkaloids, a prominent class of natural products, contain piperidine or related nitrogen-containing heterocyclic cores. rsc.orgresearchgate.net

The strategic value of this compound lies in its ability to introduce a five-carbon chain with reactive handles at both ends. This can be particularly useful for synthesizing analogues of natural products where systematic modification of the structure is desired to probe biological activity. For example, the pentanoate backbone could be elaborated into a side chain that is then cyclized to form a piperidine ring, a common motif in alkaloids.

| Natural Product Class | Relevant Structural Motif | Potential Role of this compound |

| Alkaloids | Piperidine, Quinolizidine, Indolizidine | Precursor to the heterocyclic core through intramolecular cyclization. |

| Macrolides | Polyketide chains | Can be used to introduce a C5 building block with functional handles for further chain elongation. |

Development of Agrochemical and Material Precursors Utilizing this compound

The chemical industry relies on versatile intermediates for the synthesis of a wide range of products, including agrochemicals and materials. This compound holds potential as a precursor in these sectors. In the field of agrochemicals, many fungicides and herbicides contain heterocyclic moieties or specific functional groups that could be derived from this chloroester. researchgate.netresearchgate.netnih.gov For instance, the synthesis of certain fungicides involves intermediates like chloromethylthiocyanate, highlighting the utility of chloro-functionalized building blocks. researchgate.net

In material science, this compound can be considered as a monomer for the synthesis of polyesters. jku.atresearchgate.net The ester functionality can undergo transesterification, and the chloro group can be converted to a hydroxyl or carboxylic acid group, allowing it to be incorporated into a polymer chain. This could lead to the development of specialty polyesters with tailored properties, such as enhanced biodegradability or altered mechanical characteristics.

| Application Area | Potential Use | Rationale |

| Agrochemicals | Precursor for fungicides and herbicides | The chloro and ester groups allow for the introduction of various pharmacophores. |

| Material Science | Monomer for polyesters | Can be converted to a diol or diacid for polycondensation reactions. jku.atresearchgate.net |

Utility in the Synthesis of Chiral Building Blocks

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. researchgate.net Chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule, are crucial for this purpose. This compound possesses a stereocenter at the carbon atom bearing the chlorine. If this compound can be prepared in an enantiomerically pure form, it becomes a valuable chiral building block.

Methods for achieving enantiopurity could include asymmetric synthesis, for instance, through the enantioselective chlorination of a suitable precursor, or through the resolution of a racemic mixture. nih.gov Once obtained in an enantiopure form, the stereocenter can be transferred to more complex molecules. For example, nucleophilic substitution at the chiral center with inversion of configuration (an S(_N)2 reaction) would allow for the stereospecific introduction of a new functional group, thereby creating a new chiral molecule with a defined stereochemistry.

| Method for Achieving Enantiopurity | Description |

| Asymmetric Synthesis | Catalytic enantioselective chlorination of a prochiral precursor. nih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent or chiral chromatography. |

Advanced Analytical Characterization Techniques for Methyl 4 Chloropentanoate Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide fundamental insights into the molecular architecture of Methyl 4-chloropentanoate by probing the interactions of the molecule with electromagnetic radiation. These methods are crucial for confirming the identity and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. blogspot.com For this compound, ¹H NMR and ¹³C NMR spectra offer definitive proof of its structure. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the number of neighboring protons. blogspot.comuomosul.edu.iq

In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons in different chemical environments. The methyl protons of the ester group (CH₃O-) typically appear as a singlet, while the protons of the pentanoate backbone exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons. The methine proton (CH-Cl) is significantly deshielded by the electronegative chlorine atom, causing its signal to appear further downfield.

¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| CH₃-CH(Cl) | 1.5 - 1.7 | Doublet |

| -CH₂-CH₂- | 1.8 - 2.2 | Multiplet |

| -CH₂-C(=O) | 2.3 - 2.6 | Triplet |

| O-CH₃ | 3.6 - 3.8 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C H₃-CH(Cl) | 20 - 25 |

| -C H₂- | 30 - 35 |

| -C H₂- | 35 - 40 |

| C H(Cl) | 55 - 60 |

| O-C H₃ | 50 - 55 |

| C =O | 170 - 175 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. arxiv.orgyoutube.comcardiff.ac.uk These techniques probe the vibrational modes of molecular bonds. youtube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. arxiv.orgcardiff.ac.uk

For this compound, the IR spectrum prominently features a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the range of 1735-1750 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations and C-H stretching and bending vibrations. The C-Cl stretching vibration is also observable, usually in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds such as C-C single bonds can produce strong signals in the Raman spectrum, aiding in the characterization of the carbon skeleton. Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, which is useful for confirming its identity and assessing its purity by detecting the presence of functional groups from impurities.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. usd.ac.id It is a highly sensitive method used to determine the molecular weight of a compound and deduce its elemental composition. rsc.org For this compound (C₆H₁₁ClO₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. nih.govnist.gov

The presence of a chlorine atom in this compound results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This leads to the appearance of two molecular ion peaks (M⁺ and [M+2]⁺) separated by two m/z units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement. By analyzing these fragment ions, the connectivity of the atoms within the molecule can be inferred. Mass spectrometry is also an invaluable tool for monitoring the progress of chemical reactions by tracking the appearance of the product and the disappearance of reactants over time.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol |

| Exact Mass | 150.0448 |

| [M]⁺ Peak (³⁵Cl) | m/z 150 |

| [M+2]⁺ Peak (³⁷Cl) | m/z 152 |

Chromatographic Separations and Hyphenated Techniques in Reaction Mixture Analysis

Chromatography is a powerful set of techniques used to separate complex mixtures into their individual components. spectroscopyonline.com When coupled with a detector, such as a mass spectrometer, it becomes a potent tool for both qualitative and quantitative analysis of reaction mixtures containing this compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org It is particularly well-suited for the analysis of volatile compounds like this compound. In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

When GC is coupled with mass spectrometry (GC-MS), it provides a powerful two-dimensional analytical approach. shimadzu.com The GC separates the components of a mixture, and the MS provides mass spectra for each separated component, allowing for their identification. libretexts.org GC-MS is highly effective for determining the purity of this compound and for identifying and quantifying byproducts in a reaction mixture. A study on the related compound, methyl-4-chlorobutyrate, demonstrated the utility of GC-MS for the quantitative determination of trace impurities. wjpps.com

Table 5: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial hold, followed by a temperature ramp |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) for Complex Mixture Resolution

Liquid chromatography (LC) is a separation technique where the mobile phase is a liquid. rsc.org It is a versatile technique that can be applied to a wide range of compounds, including those that are not volatile enough for GC. ajprd.com High-performance liquid chromatography (HPLC) is a form of LC that uses high pressure to force the solvent through the column, leading to higher resolution and faster analysis times. rsc.org

The coupling of LC with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical and chemical analysis due to its high sensitivity and selectivity. ajprd.comkuleuven.be LC-MS combines the separation power of LC with the mass analysis capabilities of MS. kuleuven.be This technique is particularly useful for analyzing complex reaction mixtures that may contain non-volatile starting materials, intermediates, and products alongside this compound. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to generate ions from the eluting compounds for mass analysis. usd.ac.id LC-MS allows for the simultaneous separation, identification, and quantification of multiple components in a single analytical run. ajprd.com

Table 6: General LC-MS Parameters for the Analysis of Reaction Mixtures Containing this compound

| Parameter | Typical Condition |

|---|---|

| LC Mode | Reversed-phase |

| Column | C18 |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid. |

| Ionization Source (MS) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. creative-biostructure.comrigaku.com This method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. carleton.edupulstec.net For derivatives of this compound, this technique would be the definitive method to elucidate their solid-state structures, offering insights into intermolecular interactions and packing arrangements within the crystal lattice.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. youtube.com The electrons of the atoms within the crystal scatter the X-rays, leading to a unique diffraction pattern of spots, known as reflections. rcsb.orgnih.gov The positions and intensities of these reflections are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. rcsb.orgfiveable.me

The application of X-ray crystallography to a derivative of this compound would first necessitate the growth of high-quality single crystals, which is often the most challenging step in the process. rochester.edunih.gov Once suitable crystals are obtained, they are mounted on a diffractometer, and the diffraction data is collected. fiveable.me This data is then processed to determine the unit cell parameters—the dimensions of the basic repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice. fiveable.me Subsequent structure solution and refinement steps yield a detailed model of the molecular structure. nih.gov

Due to the lack of publicly available crystallographic data for this compound or its direct derivatives, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study of a representative derivative. The values provided are chemically plausible for a small organic molecule of this nature.

Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C7H13ClO2 |

| Formula Weight | 164.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.52 |

| b (Å) | 10.25 |

| c (Å) | 9.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 830.4 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.315 |

| R-factor (%) | 4.5 |

This detailed structural information is crucial for understanding structure-property relationships and for the rational design of new molecules with desired functionalities. nih.gov

Computational and Theoretical Studies of Methyl 4 Chloropentanoate Chemistry

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl 4-chloropentanoate. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure and predict reactivity. researchgate.netresearchgate.netchemrxiv.org By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and molecular electrostatic potential (MEP).

The electronic structure of this compound is characterized by the interplay of the ester and alkyl chloride functional groups. The electronegative oxygen and chlorine atoms create distinct polarities across the molecule. DFT calculations can precisely quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites. For instance, the carbonyl carbon of the ester group is a primary electrophilic site, susceptible to nucleophilic attack, while the carbon atom bonded to the chlorine is another. alevelchemistry.co.uk The MEP map visually represents these reactive sites, with regions of negative potential (red) indicating areas prone to electrophilic attack and regions of positive potential (blue) indicating susceptibility to nucleophilic attack.

Key reactivity descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the LUMO is likely centered around the C-Cl antibonding orbital and the π* orbital of the carbonyl group, indicating these are the regions where an incoming nucleophile would attack.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: The following data are representative examples derived from typical DFT calculations and are for illustrative purposes.)

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

| HOMO Energy | -10.5 eV | M06-2X/def2-TZVP |

| LUMO Energy | -0.8 eV | M06-2X/def2-TZVP |

| HOMO-LUMO Gap | 9.7 eV | M06-2X/def2-TZVP |

| Partial Charge on C=O Carbon | +0.65 e | B3LYP/6-31G(d) |

| Partial Charge on C-Cl Carbon | +0.25 e | B3LYP/6-31G(d) |

Prediction of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this includes studying nucleophilic substitution at the chlorinated carbon and reactions involving the ester group, such as hydrolysis or aminolysis. acs.orgresearchgate.net

Computational studies can distinguish between competing reaction mechanisms, such as the SN1 and SN2 pathways for nucleophilic substitution at the secondary alkyl chloride. alevelchemistry.co.ukmsu.edulibretexts.org By locating the transition state structures and calculating their energies, the activation barriers for each pathway can be determined. The SN2 mechanism, a single-step process, and the SN1 mechanism, which involves a carbocation intermediate, would have distinctly different energy profiles. libretexts.org The nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate at the C4 position all influence the preferred mechanism.

The energy landscape of a reaction is typically visualized with a reaction coordinate diagram, plotting the energy of the system against the progress of the reaction. These diagrams, constructed from calculated energies of reactants, intermediates, transition states, and products, provide a quantitative picture of the reaction's feasibility and kinetics. For example, in the hydrolysis of the ester group, computational models can trace the approach of a water molecule, the formation of a tetrahedral intermediate, and the final release of methanol (B129727). researchgate.net

Table 2: Hypothetical Energy Profile for Nucleophilic Substitution on this compound (Note: The following data are for illustrative purposes to compare SN1 and SN2 pathways.)

| Species | Relative Energy (SN2 Pathway, kcal/mol) | Relative Energy (SN1 Pathway, kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +22.5 | +28.0 (Carbocation formation) |

| Intermediate | N/A | +15.0 (Carbocation) |

| Products | -10.0 | -10.0 |

Molecular Modeling of Stereoselectivity in this compound Reactions

This compound is a chiral molecule, with a stereocenter at the carbon atom bearing the chlorine atom (C4). Reactions at this center can proceed with either inversion or retention of stereochemistry, or result in a racemic mixture. Molecular modeling is a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions. nih.gov

For an SN2 reaction, the mechanism involves a backside attack by the nucleophile, which leads to an inversion of the stereochemical configuration at the reaction center. libretexts.org Computational modeling of the SN2 transition state would show the incoming nucleophile and the leaving chloride group positioned 180° from each other, forcing the other three groups on the carbon to "flip" like an umbrella in the wind.

In contrast, an SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to racemization. alevelchemistry.co.uk Computational models can calculate the energy barriers for attack from each side, which may not be perfectly equal due to steric hindrance or other interactions with the rest of the molecule, potentially leading to a slight preference for one enantiomer.

By comparing the activation energies for the transition states leading to different stereoisomeric products, chemists can predict which stereoisomer will be preferentially formed. These calculations can be refined by including solvent effects, which can play a crucial role in stabilizing transition states and intermediates. nih.gov

Application of In Silico Methods for Catalyst Design and Optimization

Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. For reactions involving this compound, this could include finding catalysts for stereoselective synthesis or for enhancing the rate of specific reactions.

In silico screening allows researchers to evaluate a large library of potential catalysts computationally before committing to laboratory synthesis. For instance, if a specific stereochemical outcome is desired in a nucleophilic substitution reaction, different chiral catalysts can be modeled to see which one provides the most significant energy difference between the transition states leading to the desired and undesired products. DFT calculations can be used to study the interactions between the catalyst and the substrate, revealing the origins of catalytic activity and selectivity. nih.gov

For example, in a phase-transfer catalyzed reaction, computational models could explore the structure of the complex formed between the catalyst, the nucleophile, and this compound. By understanding the non-covalent interactions that stabilize the transition state, the catalyst's structure can be modified to enhance these interactions and thus improve its efficiency and selectivity. This rational, model-driven approach accelerates the discovery of new and improved catalysts, reducing the time and resources required for experimental trial-and-error.

Future Research Directions and Emerging Opportunities for Methyl 4 Chloropentanoate

Development of Highly Enantioselective Syntheses Involving Methyl 4-chloropentanoate

The presence of a stereocenter at the C-4 position of this compound offers the potential for the synthesis of chiral molecules. However, the development of highly enantioselective methods for its synthesis or its use in asymmetric reactions remains a significant area for future research. Current synthetic routes to similar chiral compounds often rely on starting materials from the chiral pool or the use of chiral auxiliaries. For instance, the asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones has been achieved from readily available amino acids, involving multiple steps to build the chiral molecule nih.gov.

Future research could focus on the development of catalytic asymmetric methods to directly synthesize enantiomerically enriched this compound or its derivatives. This could involve, for example, the enantioselective hydrogenation of a corresponding unsaturated precursor or the kinetic resolution of racemic this compound.

Furthermore, this compound can serve as a prochiral substrate in enantioselective transformations. The development of catalytic systems that can stereoselectively substitute the chlorine atom or functionalize other parts of the molecule would be highly valuable. For instance, methods developed for the enantioselective synthesis of α-quaternary ketones and aldehydes from simple ester starting materials could be adapted nih.govunc.edu. These reactions proceed via acyl substitution with in situ formed chiral allylic nucleophiles, a strategy that could potentially be applied to reactions involving this compound nih.govunc.edu.

Another promising avenue is the exploration of chiral anion phase-transfer catalysis for enantioselective halogenation and subsequent reactions, a technique that has been successfully applied to other systems scispace.com.

| Potential Enantioselective Approach | Key Features | Potential Application to this compound |

|---|---|---|

| Catalytic Asymmetric Halogenation | Use of a chiral catalyst to introduce a halogen atom stereoselectively. | Synthesis of enantiomerically enriched halo-esters. |

| Kinetic Resolution | Enzymatic or catalytic reaction that selectively transforms one enantiomer of a racemic mixture. | Separation of racemic this compound into its constituent enantiomers. |

| Asymmetric C-H Functionalization | Stereoselective functionalization of a C-H bond. | Introduction of new chiral centers into the this compound backbone. |

Exploration of Novel Catalytic Transformations for this compound

The C-Cl bond in this compound is a key functional group for synthetic transformations, yet its reactivity can be challenging to control. Future research will likely focus on the development of novel catalytic systems to activate this bond for a wider range of reactions.

Recent advances in catalysis have shown that unactivated alkyl chlorides can be utilized in cross-coupling reactions. For instance, manganese-catalyzed alkoxycarbonylation of unactivated alkyl chlorides has been developed for the synthesis of esters chemistryviews.org. This method could potentially be applied to this compound to introduce other ester functionalities. Similarly, photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides at room temperature presents another exciting possibility for introducing a nitrile group nih.gov.

Palladium catalysis also offers promising avenues. Excited-state palladium catalysis has been shown to be effective for the alkylation of various organic compounds using alkyl bromides and iodides, and recent work has extended this to the more challenging unactivated alkyl chlorides kaust.edu.sa. The application of such systems to this compound could enable a variety of alkylation and annulation reactions kaust.edu.sa.

Furthermore, the catalytic oxidation of carbon-halogen bonds to carboxylic acids using water as the oxidant is an emerging green methodology acs.org. Applying this to this compound could provide a novel route to dicarboxylic acid derivatives.

| Catalytic Transformation | Catalyst System | Potential Product from this compound |

|---|---|---|

| Alkoxycarbonylation | Manganese PNP-type pincer complex | Diesters |

| Cyanation | Photoinduced Copper(I) iodide | Cyano-esters |

| Alkylation/Annulation | Excited-state Palladium | Substituted cyclic compounds |

| Oxidation to Carboxylic Acid | Acridine-based PNP-Ru pincer complex | Glutaric acid monoester |

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. The integration of this compound into flow chemistry setups is a promising area for future research.

Continuous flow processes could be developed for the synthesis of this compound itself, as well as for its subsequent transformations. For example, the synthesis of esters and amides has been successfully demonstrated in flow reactors, often with reduced reaction times and improved yields unimi.itacs.org. Such systems could be adapted for the derivatization of this compound.

Automated synthesis platforms, which often utilize flow chemistry, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. The development of automated processes for reactions involving this compound would be highly beneficial for high-throughput screening and the rapid synthesis of analogues of biologically active molecules nih.govnih.gov. For instance, automated "in-loop" ¹¹C-carbonylation has been developed for the radiosynthesis of ¹¹C-carboxylic acids and esters from halide precursors, a technology that could be conceptually applied to create radiolabeled derivatives of this compound for use in imaging studies sciprofiles.com.

Discovery of Underexplored Reactivity Patterns and Synthetic Utilities

Beyond the established reactivity of the chloro and ester groups, there is potential to uncover novel reactivity patterns for this compound. The development of methods for the synthesis of α-halo alkylboronic esters, which are versatile synthetic intermediates, could be extended to γ-chloro esters like this compound nih.gov. This would open up new avenues for the introduction of boron-containing moieties and subsequent functionalization.

The activation of the C-Cl bond to generate radical intermediates is another area ripe for exploration. Boryl radical-mediated halogen-atom transfer combined with copper catalysis has been used for the alkylation of amides with alkyl halides, and similar strategies could be envisioned for this compound to form new C-C or C-heteroatom bonds acs.org.

Furthermore, the interplay between the chloro and ester functionalities could lead to novel intramolecular cyclization reactions upon treatment with appropriate reagents or catalysts, leading to the formation of lactones and other heterocyclic structures.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this compound Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of new synthetic routes. The application of these tools to the chemistry of this compound represents a significant future opportunity.

ML models can be trained on large datasets of chemical reactions to predict the reactivity of molecules and suggest suitable reaction conditions nih.gov. For a molecule like this compound, an ML model could predict the likelihood of success for a given transformation, identify potential side products, and suggest optimal catalysts, solvents, and temperatures mit.edu. This would significantly reduce the amount of empirical screening required in the laboratory.

The development of a "chemical reactome" that combines automated experiments with AI to map out chemical reactivity could be a powerful tool for understanding and exploiting the chemistry of this compound appliedclinicaltrialsonline.com. Such a platform could systematically explore the reaction space of this compound with a wide range of reagents and catalysts, leading to the discovery of new and useful transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.